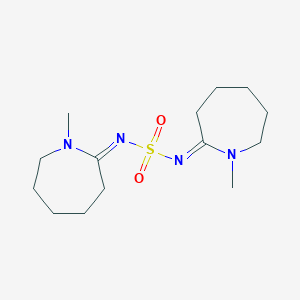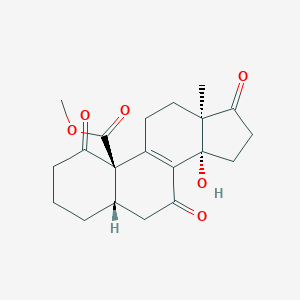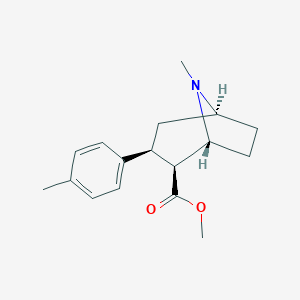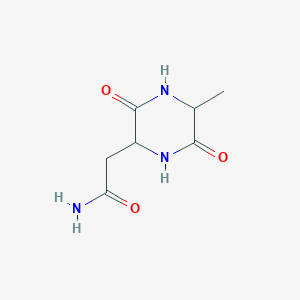
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide, also known as HAMSA, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the family of sulfonamide derivatives and has been found to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide is not yet fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in inhibitory neurotransmission, which can result in anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and increase the threshold for seizure induction. It has also been found to possess anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide is its high yield and purity, which makes it easy to work with in the lab. Additionally, its low toxicity profile and broad range of biological activities make it a versatile compound for use in various experiments. However, one of the limitations of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide and to explore its potential as an antimicrobial agent. Finally, research is needed to develop new synthesis methods for Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide that can improve its solubility and bioavailability.
Synthesemethoden
The synthesis of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide involves the reaction of hexahydro-2H-azepine with sulfamide in the presence of a base. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to yield Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide. The yield of the reaction is typically high, and the purity of the compound can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide has been found to exhibit a wide range of biological activities, including anticonvulsant, antitumor, and anti-inflammatory properties. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide has been found to possess antimicrobial activity against a broad range of bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
126826-77-5 |
|---|---|
Produktname |
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide |
Molekularformel |
C14H26N4O2S |
Molekulargewicht |
314.45 g/mol |
IUPAC-Name |
(E)-1-methyl-N-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylazepan-2-imine |
InChI |
InChI=1S/C14H26N4O2S/c1-17-11-7-3-5-9-13(17)15-21(19,20)16-14-10-6-4-8-12-18(14)2/h3-12H2,1-2H3/b15-13+,16-14+ |
InChI-Schlüssel |
CLZWGDBXUVFMRD-WXUKJITCSA-N |
Isomerische SMILES |
CN1/C(=N/S(=O)(=O)/N=C\2/N(CCCCC2)C)/CCCCC1 |
SMILES |
CN1CCCCCC1=NS(=O)(=O)N=C2CCCCCN2C |
Kanonische SMILES |
CN1CCCCCC1=NS(=O)(=O)N=C2CCCCCN2C |
Synonyme |
1-methyl-N-[(1-methylazepan-2-ylidene)amino]sulfonyl-azepan-2-imine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)


![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)